Boric acid, tris(1-methylheptyl) ester
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Description
Boric acid, tris(1-methylheptyl) ester: is a chemical compound with the molecular formula C24H51BO3 and a molecular weight of 398.47 g/mol . It is an ester of boric acid and 1-methylheptyl alcohol. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boric acid, tris(1-methylheptyl) ester typically involves the esterification of boric acid with 1-methylheptyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Biological Activity
Boric acid, tris(1-methylheptyl) ester (CAS Number: 24848-81-5), is an organoboron compound that has garnered attention for its potential biological activities. This article explores the compound's biological significance, mechanisms of action, and relevant research findings.
- Chemical Formula : C24H51BO3
- Molecular Weight : 398.32 g/mol
- Structure : The compound consists of a boron atom bonded to three 1-methylheptyl groups and an -O- group, making it a trialkyl borate.
Boric acid esters, including tris(1-methylheptyl) ester, exhibit biological activity primarily through their interactions with biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : Boronic acids and their esters can act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues in serine proteases and other enzymes. This property has been exploited in drug design, particularly in the development of proteasome inhibitors for cancer therapy .
- Oxophilicity : The oxophilic nature of boron allows these compounds to interact favorably with oxygen-containing biomolecules, enhancing their binding affinity and biological efficacy .
Anticancer Properties
Research indicates that boronic acid esters possess significant anticancer properties. For instance:
- Proteasome Inhibition : Compounds like bortezomib (a boronic acid derivative) have demonstrated effectiveness in treating multiple myeloma by inhibiting the proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells .
- In Vitro Studies : In vitro assays have shown that organoboron compounds can inhibit various cancer cell lines, demonstrating potential for therapeutic applications .
Anti-inflammatory Effects
Boric acid and its derivatives have been linked to anti-inflammatory effects:
- Cytokine Modulation : Studies suggest that boron compounds can reduce levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and C-reactive protein (CRP), which are associated with various inflammatory diseases .
Case Studies
- Cancer Treatment : A study on the efficacy of boronic acid derivatives in treating multiple myeloma revealed that these compounds could significantly reduce tumor growth in murine models. The mechanism involved proteasome inhibition and subsequent apoptosis in malignant cells .
- Enzyme Interactions : Research has shown that tris(1-methylheptyl) ester can effectively inhibit serine proteases, indicating its potential as a therapeutic agent against diseases where these enzymes play a critical role .
Data Table: Biological Activities of Boric Acid Esters
Properties
CAS No. |
24848-81-5 |
---|---|
Molecular Formula |
C24H51BO3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
trioctan-2-yl borate |
InChI |
InChI=1S/C24H51BO3/c1-7-10-13-16-19-22(4)26-25(27-23(5)20-17-14-11-8-2)28-24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3 |
InChI Key |
CNZRYPUWXCLTAW-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C)CCCCCC)(OC(C)CCCCCC)OC(C)CCCCCC |
Origin of Product |
United States |
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